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Introduction: The term "D15" can refer to several distinct proteins in scientific literature. This

guide focuses on the well-characterized D15 gene product from the T5 bacteriophage, a DNA

nuclease that is a member of the Flap Endonuclease (FEN) family of enzymes.[1][2] While

distinct protein isoforms of T5 D15 are not described, the enzyme exhibits remarkable

functional diversity through its action on various DNA structures. This document serves as a

comparative guide for researchers, scientists, and drug development professionals, detailing

the functional differences in the enzymatic activity of T5 D15 nuclease based on its DNA

substrate.

The T5 D15 nuclease is critical for DNA replication, repair, and recombination, possessing both

5'-3' exonuclease and structure-specific endonuclease activities.[2][3][4] Its function is

fundamentally dictated by the conformation of its DNA substrate. This guide provides a

quantitative comparison of its activity on different DNA structures, detailed experimental

protocols for assessing its function, and diagrams illustrating its mechanism of action.

Data Presentation: Comparison of T5 D15 Nuclease
Activity on Various DNA Substrates
The enzymatic activity of T5 D15 is highly dependent on the structure of the DNA substrate.

The following table summarizes its binding affinity and cleavage activity on different DNA

conformations.
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DNA
Substrate

Substrate
Description

Binding
Affinity
(Qualitative)

Nuclease
Activity

Cleavage
Type

Reference

Flap DNA

Duplex DNA

with a single-

stranded 5'

overhang at a

nick.

High High
Endonucleas

e
[1][5]

Pseudo-Y

Forked DNA

structure with

5' and 3'

single-

stranded

tails.

High High
Endonucleas

e
[1][5]

5' Overhang

Duplex DNA

with a 5'

single-

stranded

extension.

High Moderate
Endonucleas

e
[5]

Nicked

dsDNA

Double-

stranded

DNA with a

single

phosphodiest

er bond

break.

Moderate Moderate

Exonuclease

(gapping)

followed by

Endonucleas

e

[6][7]

Linear ssDNA

Single-

stranded

DNA.

Low High Exonuclease [3][8]

Linear

dsDNA

Blunt-ended

or recessed-

end double-

stranded

DNA.

Low High Exonuclease [3][8]
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Supercoiled

dsDNA

Covalently

closed,

circular, and

supercoiled

DNA.

None

Detected

None

Detected
N/A [3][7]

Closed-

Circular

dsDNA

Relaxed,

covalently

closed,

circular DNA.

None

Detected

None

Detected
N/A [3][8]

Mandatory Visualization
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the catalytic mechanism of T5 D15 on a flap DNA substrate

and a typical experimental workflow for analyzing its activity.
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Mechanism of T5 D15 Flap Endonuclease

Key Components

1. Substrate Recognition
T5 D15 binds to branched DNA junction

2. Flap Threading
5' ssDNA flap threads through
a helical arch in the enzyme

Conformational Change 3. Catalysis
Divalent metal ions (Mg²⁺) in active site
facilitate phosphodiester bond cleavage

Positioning of scissile phosphate
4. Product Release

Cleaved flap and nicked duplex DNA
are released

Hydrolysis

T5 D15 Nuclease

Flap DNA Substrate

Mg²⁺ / Mn²⁺

Click to download full resolution via product page

Caption: Catalytic mechanism of T5 D15 Flap Endonuclease.
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Experimental Workflow: FEN Activity Assay

1. Substrate Preparation
Synthesize and anneal oligonucleotides

to create 5' flap DNA. Label 5' end
(e.g., with ³²P).

2. Enzymatic Reaction
Incubate labeled substrate with purified

T5 D15 enzyme in reaction buffer
containing Mg²⁺.

3. Reaction Quenching
Stop the reaction at various time points

by adding stop solution (e.g., formamide, EDTA).

4. Product Separation
Denature products and separate by size

using denaturing polyacrylamide
gel electrophoresis (PAGE).

5. Analysis
Visualize radiolabeled DNA fragments

using autoradiography or phosphorimaging.
Quantify product formation.

Click to download full resolution via product page

Caption: Workflow for a flap endonuclease cleavage assay.

Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the function of T5

D15 nuclease.

Protocol 1: Flap Endonuclease Activity Assay
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This assay quantitatively measures the endonucleolytic cleavage of a flap DNA substrate.

1. Substrate Preparation:

Synthesize three oligonucleotides: a template strand, a 5' flap strand (labeled with ³²P at the

5' end), and a downstream "adjacent" strand.

Anneal the oligonucleotides in a buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl) by

heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the flap

structure.[9]

2. Reaction Mixture:

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 8%

glycerol).[9]

In a typical 10 µL reaction, combine the reaction buffer, 100 nM of the labeled flap DNA

substrate, and the desired concentration of purified T5 D15 enzyme.

3. Incubation:

Incubate the reaction at 37°C. For time-course experiments, take aliquots at different time

points (e.g., 0, 1, 5, 15, 30 minutes).

4. Quenching and Analysis:

Stop the reaction by adding an equal volume of stop solution (e.g., 98% formamide, 20 mM

EDTA).[9]

Denature the samples by heating at 95°C for 5 minutes, followed by rapid cooling on ice.

Separate the cleaved product from the full-length substrate using a denaturing 15%

polyacrylamide gel containing 8 M urea.[5][9]

Visualize the results by autoradiography or phosphorimaging and quantify the percentage of

cleaved product.
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Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
for DNA Binding
This method assesses the binding affinity of T5 D15 to different DNA structures in the absence

of catalytic activity.

1. Substrate Preparation:

Prepare various DNA structures (e.g., flap, pseudo-Y, blunt-ended duplex) as described

above, using radiolabeled or fluorescently labeled oligonucleotides.

2. Binding Reaction:

Prepare a binding buffer without divalent cations to prevent cleavage (e.g., 20 mM Tris-HCl

pH 8.0, 50 mM NaCl, 1 mM DTT, 10% glycerol).

Incubate varying concentrations of the T5 D15 enzyme with a fixed amount of labeled DNA

substrate in the binding buffer.[5]

Allow the binding to reach equilibrium (e.g., 20-30 minutes at room temperature).

3. Electrophoresis:

Load the samples onto a native polyacrylamide gel (e.g., 6-8%).

Run the gel at a low voltage in a cold room (4°C) to prevent dissociation of the protein-DNA

complexes.

4. Analysis:

Visualize the labeled DNA using appropriate imaging techniques.

A "shift" in the mobility of the labeled DNA from its free state to a slower-migrating complex

indicates protein binding. The fraction of bound DNA can be quantified to estimate binding

affinity.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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